REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[C:3]1[N:8]=[CH:7][C:6]([CH2:9]O)=[CH:5][CH:4]=1.[CH:13]([N:16](CC)C(C)C)(C)C.S(Cl)(Cl)=O.[C-]#N.[Na+]>C1COCC1.CN(C)C1C=CN=CC=1.CC(OC)(C)C.O>[F:1][C:2]([F:12])([F:11])[C:3]1[N:8]=[CH:7][C:6]([CH2:9][C:13]#[N:16])=[CH:5][CH:4]=1 |f:3.4|
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Name
|
|
Quantity
|
4.93 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=N1)CO)(F)F
|
Name
|
|
Quantity
|
5.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
17 mg
|
Type
|
catalyst
|
Smiles
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CN(C1=CC=NC=C1)C
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Name
|
|
Quantity
|
4.8 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.36 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
ice
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 30 min. at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise over a period of 10 min
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
stirred for 2 h at ambient temperature
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The resulting brown reaction mixture was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
diluted with TBME (50 mL)
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C. before aqueous NaHCO3 (1M, 100 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 30 min.
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
the aqueous layers were extracted with TBME (50 mL)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with aqueous NaHCO3 (1M, 50 mL) and brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
was followed by concentration
|
Type
|
DISSOLUTION
|
Details
|
The resulting oil (6.44 g) was dissolved in DMSO (15 mL)
|
Type
|
CUSTOM
|
Details
|
The resulting dark reaction mixture
|
Type
|
STIRRING
|
Details
|
was stirred for 18 h at ambient temperature under a nitrogen atmosphere
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with TBME (50 mL)
|
Type
|
WASH
|
Details
|
The organic layers were washed twice with water (50 mL) and brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography (SiO2, heptane:ethyl acetate=95:5 to 50:50)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(C=N1)CC#N)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.59 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 69.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |